3-Heptylphenol
Overview
Description
3-Heptylphenol is a chemical compound with the molecular formula C13H20O . It is a type of phenol, which are aromatic compounds that contain a hydroxyl group attached to a benzene ring . It is used in various applications due to its chemical properties .
Molecular Structure Analysis
The molecular structure of 3-Heptylphenol consists of a phenol group with a heptyl side chain . The molecular weight is 192.30 g/mol . The InChI string representation of its structure isInChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13 (14)11-12/h7,9-11,14H,2-6,8H2,1H3
. Physical And Chemical Properties Analysis
3-Heptylphenol has a molecular weight of 192.30 g/mol, a XLogP3 of 5.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 6 . Its exact mass is 192.151415257 g/mol, and its monoisotopic mass is also 192.151415257 g/mol . The topological polar surface area is 20.2 Ų .Scientific Research Applications
Environmental Degradation : Sphingomonas TTNP3 bacteria can degrade 4(3',5'-dimethyl-3'-heptyl)-phenol nonylphenol isomer, using it as a carbon and energy source. This is significant for bioremediation and waste treatment applications (Corvini et al., 2004).
Biochemistry and Biotechnology : In a biochemical context, disrupting the tryptophanase gene in E. coli enhanced the production of 3-(2-hydroxyethyl)catechol. This has implications for its use in cosmetics and electronics (Matsude et al., 2021).
Toxicology and Health : Research has shown that 4-heptylphenol is toxic to juvenile Atlantic cod, primarily affecting their gastrointestinal system. This highlights the environmental and health impacts of such compounds (Tollefsen et al., 1998).
Wastewater Treatment : The nZVI/BC nanocomposite can effectively degrade nonylphenol, showing high efficiency within 120 minutes. This presents a potential application in wastewater treatment processes (Hussain et al., 2017).
Endocrine Disruption : Nonylphenol, closely related to 3-Heptylphenol, acts as an endocrine disruptor and can enhance apoptosis in specific cell types, indicating its biological impact and potential risks (Aoki et al., 2004).
properties
IUPAC Name |
3-heptylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11,14H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFHCLOYLFCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275058 | |
Record name | Phenol, 3-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptylphenol | |
CAS RN |
103151-49-1 | |
Record name | Phenol, 3-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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